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molecular formula C7H17NO B1590333 4-(Isopropylamino)butanol CAS No. 42042-71-7

4-(Isopropylamino)butanol

Cat. No. B1590333
M. Wt: 131.22 g/mol
InChI Key: IPLWOCGPIGUXOR-UHFFFAOYSA-N
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Patent
US06245761B1

Procedure details

To a solution of 4-aminobutanol (2.0 mg, 22.4 mmol) in 110 ml of dichloroethane were added acetone (3.3 ml, 44.8 mmol), acetic acid (5 eq.), and sodium acetoxyborohydride (11.9 g, 56.09 mmol). The cloudy mixture was stirred at ambient temperature for about 18 hours. The reaction was quenched with saturated sodium bicarbonate. Sodium hydroxide (1 M) was added to adjust the pH to about 10. The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3). The organic fractions were combined and dried over sodium sulfate, filtered, and concentrated. The desired intermediate was further purified by bulb to bulb distillation to yield 1.4 grams as a dear oil. If desired, additional yield may be recovered by extracting the aqueous fraction with 3:1 toluene:butanol.
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetoxyborohydride
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH3:7][C:8]([CH3:10])=O.C(O)(=O)C.C(O[BH3-])(=O)C.[Na+]>ClC(Cl)C>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][CH:8]([CH3:10])[CH3:7] |f:3.4|

Inputs

Step One
Name
Quantity
2 mg
Type
reactant
Smiles
NCCCCO
Name
Quantity
3.3 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
sodium acetoxyborohydride
Quantity
11.9 g
Type
reactant
Smiles
C(C)(=O)O[BH3-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The cloudy mixture was stirred at ambient temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium bicarbonate
ADDITION
Type
ADDITION
Details
Sodium hydroxide (1 M) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The desired intermediate was further purified by bulb to bulb distillation
CUSTOM
Type
CUSTOM
Details
to yield 1.4 grams as a dear oil
CUSTOM
Type
CUSTOM
Details
additional yield may
CUSTOM
Type
CUSTOM
Details
be recovered
EXTRACTION
Type
EXTRACTION
Details
by extracting the aqueous fraction with 3:1 toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OCCCCNC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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